

Application Note: Cell-Based Antiviral Assay for AV-5080

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Compound of Interest

Compound Name: AV-5080

Cat. No.: B11034536

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Introduction

AV-5080 is a potent inhibitor of influenza virus neuraminidase, a key enzyme responsible for the release of progeny virions from infected host cells.[1][2][3][4] By blocking neuraminidase activity, **AV-5080** effectively halts the spread of the virus. This application note provides detailed protocols for a cell-based plaque reduction assay to determine the antiviral efficacy of **AV-5080** against influenza A and B viruses. Additionally, it outlines the viral life cycle and associated signaling pathways affected by influenza virus infection.

Principle

This assay measures the ability of **AV-5080** to inhibit the formation of plaques in a monolayer of Madin-Darby Canine Kidney (MDCK) cells infected with influenza virus. Plaques are localized areas of cell death caused by viral replication and spread.[5] The reduction in the number and size of plaques in the presence of **AV-5080** is directly proportional to its antiviral activity.

Data Presentation

The antiviral activity of **AV-5080** is typically expressed as the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Compound	Virus Strain	Cell Line	Assay Type	EC90 (nM)	IC50 (nM)	Reference
AV-5080	A/California/07/2009/H1N1	MDCK	Cell-based	0.71 ± 0.24	-	
Oseltamivir	A/California/07/2009/H1N1	MDCK	Cell-based	~20	-	
AV-5080	A/duck/Minnesota/152/5/1981 (H5N1)	-	Neuraminidase Inhibition	-	0.03	
AV-5080	A/Perth/26/5/2009 (H1N1)	-	Neuraminidase Inhibition	-	0.07	

Experimental Protocols

Materials

- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Influenza virus stock (e.g., A/WSN/1933 (H1N1))
- **AV-5080**
- Oseltamivir carboxylate (positive control)

- Dimethyl sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS)
- Agarose
- Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
- Formaldehyde (10%)
- 6-well cell culture plates
- Incubator (37°C, 5% CO₂)

Cell Culture and Virus Propagation

- MDCK Cell Culture: Maintain MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Virus Stock Preparation: Propagate influenza virus in MDCK cells. Infect a confluent monolayer of MDCK cells at a low multiplicity of infection (MOI) of 0.001 in serum-free DMEM containing 1 µg/ml TPCK-trypsin. Harvest the virus-containing supernatant when cytopathic effect (CPE) is widespread (approximately 2-3 days post-infection). Clarify the supernatant by centrifugation and store at -80°C.
- Virus Titer Determination: Determine the virus titer in plaque-forming units per milliliter (PFU/mL) using a plaque assay.

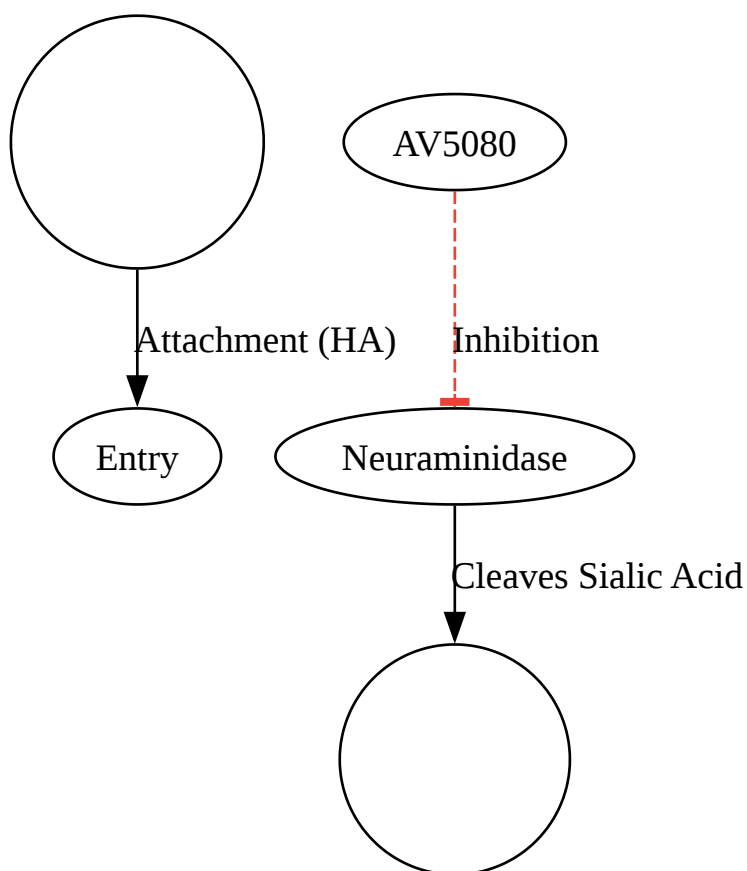
Plaque Reduction Assay Protocol

- Cell Seeding: Seed MDCK cells in 6-well plates at a density of 1.2×10^6 cells per well and incubate overnight to form a confluent monolayer.
- Compound Preparation: Prepare serial dilutions of **AV-5080** and the positive control (Oseltamivir carboxylate) in serum-free DMEM. The final DMSO concentration should not exceed 0.5%.

- Infection: Wash the cell monolayers with PBS. Infect the cells with influenza virus at an MOI that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
- Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add 2 mL of the overlay medium (DMEM containing 0.8% agarose, 0.8 µg/mL TPCK-trypsin, and the desired concentration of **AV-5080** or control) to each well.
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours, or until plaques are visible.
- Plaque Visualization:
 - Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 1 hour.
 - Carefully remove the agarose overlay.
 - Stain the cells with 0.1% crystal violet solution for 15-20 minutes.
 - Gently wash the wells with water to remove excess stain and allow the plates to dry.
- Data Analysis:
 - Count the number of plaques in each well.
 - Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
 - Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizations

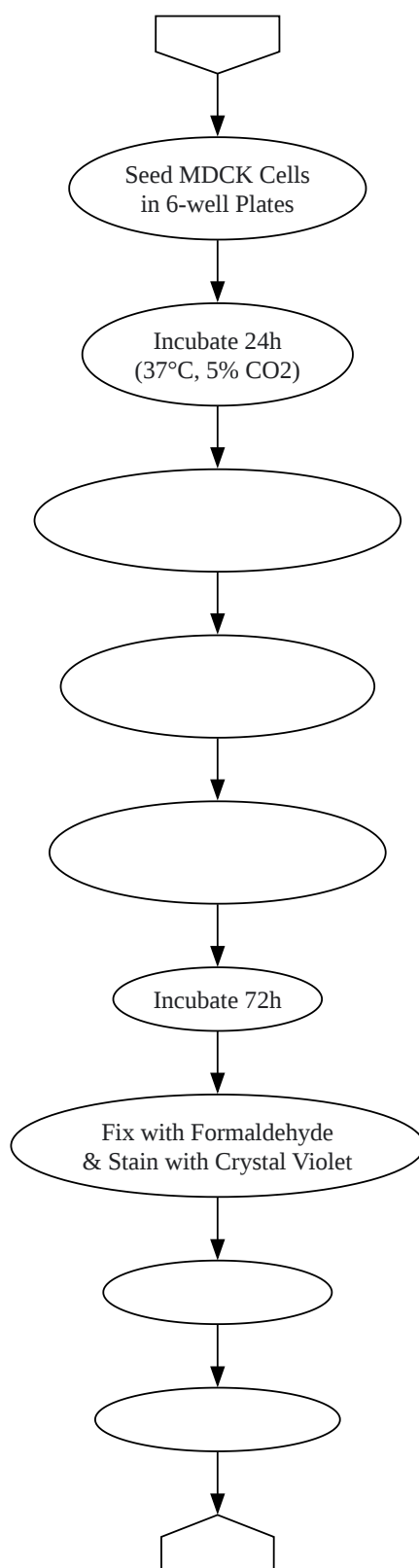
Influenza Virus Life Cycle



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Caption: Influenza Virus Life Cycle and the inhibitory action of **AV-5080**.

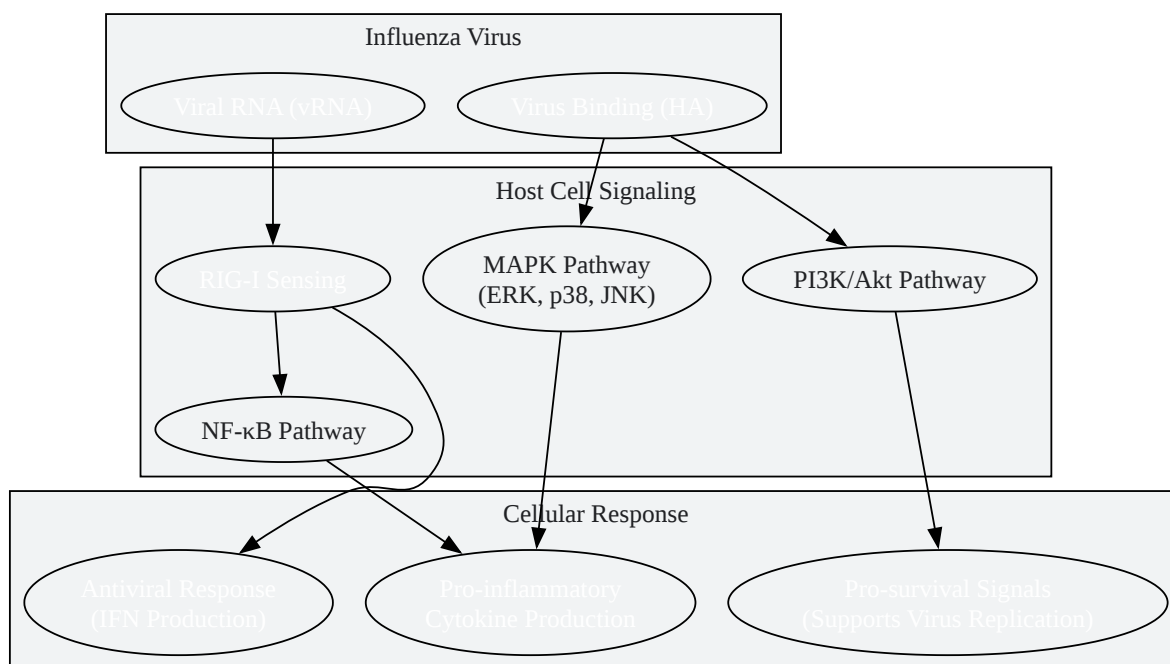
Experimental Workflow for Plaque Reduction Assay



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Caption: Workflow for the cell-based plaque reduction assay.

Influenza Virus-Induced Signaling Pathways



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Caption: Key host cell signaling pathways modulated by influenza virus infection.

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